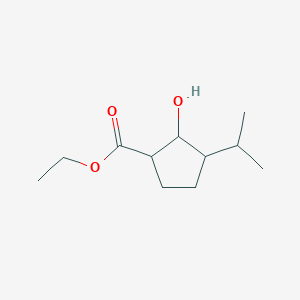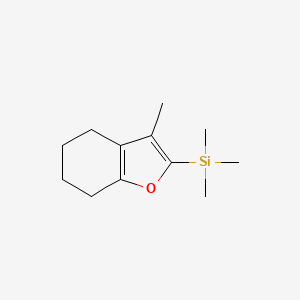
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane is an organosilicon compound that features a benzofuran ring fused with a tetrahydro structure and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine-induced cyclization to form the benzofuran core . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the benzofuran ring or the trimethylsilyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane exerts its effects involves interactions with molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group may also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-: This compound shares a similar tetrahydro structure but differs in the presence of a naphthalene ring instead of a benzofuran ring.
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound has a tetrahydro structure with an indole ring, making it structurally similar but functionally different.
Uniqueness
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane is unique due to its combination of a benzofuran ring and a trimethylsilyl group. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
591231-64-0 |
|---|---|
Formule moléculaire |
C12H20OSi |
Poids moléculaire |
208.37 g/mol |
Nom IUPAC |
trimethyl-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane |
InChI |
InChI=1S/C12H20OSi/c1-9-10-7-5-6-8-11(10)13-12(9)14(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
CXNMZRRYHGVOLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1CCCC2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
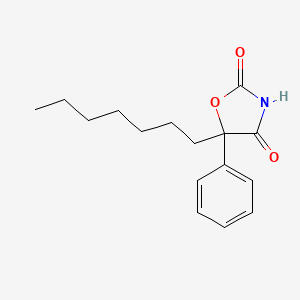
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
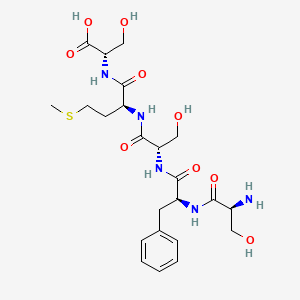
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
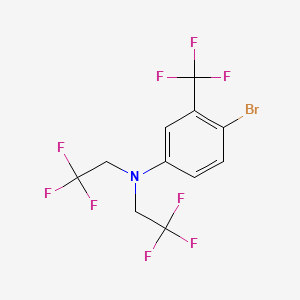
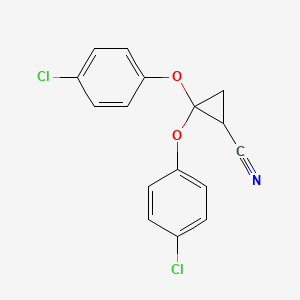
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
propanedioate](/img/structure/B14224684.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
